

Application Note & Protocol: Robust Extraction of Patulin from Complex Food Matrices

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Compound of Interest

Compound Name: Patulin

Cat. No.: B190374

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Introduction

Patulin is a mycotoxin produced by several species of fungi, such as *Aspergillus*, *Penicillium*, and *Byssochlamys*, that commonly contaminate fruits, particularly apples.^{[1][2]} Its presence in food products, especially apple juice and other apple-based items, is a significant food safety concern due to its potential carcinogenic and teratogenic properties.^{[3][4]} Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union (EU) have established maximum permissible levels for **patulin** in various foodstuffs to protect consumers.^[5] The accurate determination of **patulin** levels in complex food matrices is challenging due to the presence of interfering compounds and the mycotoxin's chemical properties. This application note provides a detailed protocol for the efficient extraction and cleanup of **patulin** from complex food matrices, focusing on the widely applicable QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Challenges in **Patulin** Extraction

The extraction of **patulin** from food matrices is often complicated by several factors:

- **Co-extractive Interference:** Complex matrices, such as fruit purees and grain-based products, contain numerous compounds that can be co-extracted with **patulin**, potentially interfering with its detection and quantification. A common interfering compound is 5-hydroxymethylfurfural (HMF).

- **Patulin** Instability: **Patulin** is unstable in alkaline conditions, which can lead to its degradation during certain cleanup steps.
- Low Concentrations: **Patulin** is often present at trace levels, necessitating a sensitive and efficient extraction and concentration method.

Overview of Extraction Methodologies

Several methods have been developed for the extraction of **patulin** from food samples, each with its own advantages and limitations. The most common techniques include:

- Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning **patulin** between an aqueous sample and an immiscible organic solvent, typically ethyl acetate. While effective, LLE can be time-consuming and require large volumes of organic solvents.
- Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to retain **patulin** from the sample extract, followed by elution with a suitable solvent. SPE offers good cleanup and concentration but can be more expensive than LLE. Molecularly Imprinted Polymers (MIPs) are a highly selective type of SPE sorbent for **patulin**.
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. QuEChERS is known for its speed, simplicity, and effectiveness in analyzing multiple analytes in various matrices.

Quantitative Data Summary

The following table summarizes the performance of different **patulin** extraction methods from various food matrices as reported in the literature.

Extraction Method	Food Matrix	Analytical Technique	Recovery (%)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
QuEChERS	Apple-based Baby Food	UHPLC-MS/MS	83 - 90.1	-	-	
QuEChERS	Apple-pear juice, puree, infant cereals	LC-ESI-MS/MS	94 - 104	≤0.5 µg/kg	≤10 µg/kg	
µ-QuEChERS	Apple Juice	HPLC-MS/MS	92 - 103	0.32 µg/kg	1.15 µg/kg	
LLE	Apple Juice	HPLC-UV	70 - 120	4.5 µg/L	15 µg/L	
SPE (MIP)	Apple Juice	HPLC-UV	84	-	-	
SPE (C18)	Apple Juice Concentrate	HPLC-UV	96.4 - 114.1	5 µg/kg	-	
SPE (Macroporous Copolymer)	Apple Juice	HPLC-UV	93 - 104	-	-	

Experimental Protocol: QuEChERS for **Patulin** Extraction from Apple-Based Baby Food

This protocol is adapted from established QuEChERS methods for **patulin** analysis in complex food matrices.

1. Materials and Reagents

- Acetonitrile (HPLC grade)
- QuEChERS extraction salts (e.g., ECMSSC-MP Mylar pouch or equivalent containing magnesium sulfate, sodium chloride, sodium citrate, and sodium sesquihydrate)
- Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA), C18, and graphitized carbon black (GCB) (e.g., CUMPSC1875CB2CT or equivalent)
- 50 mL polypropylene centrifuge tubes
- 2 mL microcentrifuge tubes
- Vortex mixer
- Centrifuge capable of $\geq 3000 \times g$
- Autosampler vials

2. Sample Preparation

- Weigh 10 g of the homogenized apple-based baby food sample into a 50 mL polypropylene centrifuge tube.

3. Extraction

- Add 10 mL of acetonitrile to the centrifuge tube containing the sample.
- Add the contents of the QuEChERS extraction salt pouch to the tube.
- Immediately cap the tube and shake vigorously for at least 1 minute, either manually or using a mechanical shaker, to ensure thorough mixing and prevent the agglomeration of salts.
- Centrifuge the sample at $\geq 3000 \times g$ for 5 minutes. The sample will separate into an upper acetonitrile layer (containing **patulin**) and a lower layer of sample residue and water.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

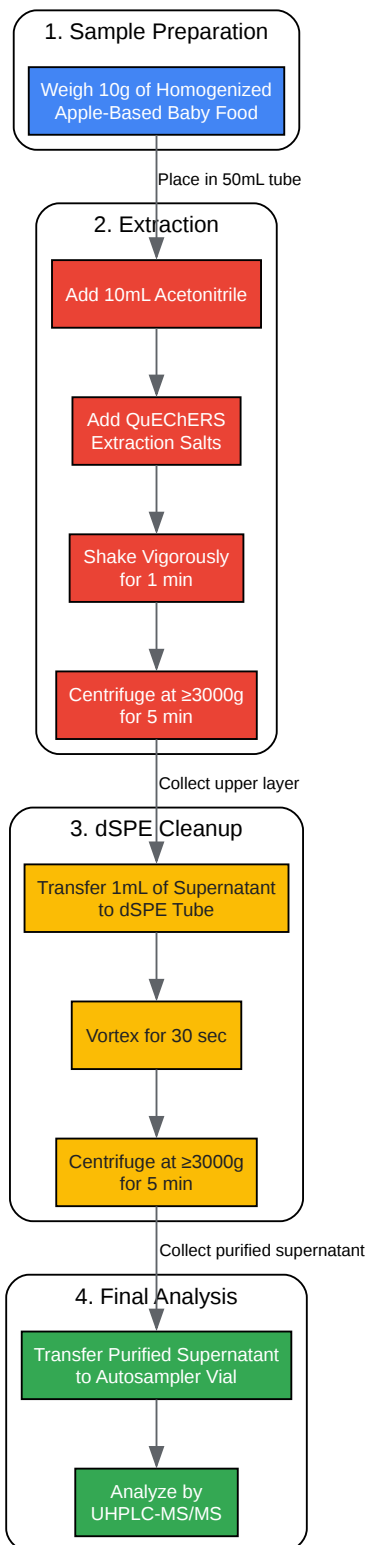
- Carefully transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL dSPE cleanup tube. The inclusion of graphitized carbon black (GCB) is crucial for producing a clean sample extract.
- Vortex the dSPE tube for 30 seconds to ensure the sorbents are fully dispersed in the extract.
- Centrifuge the dSPE tube at $\geq 3000 \times g$ for 5 minutes.

5. Final Extract Preparation and Analysis

- Transfer 500-600 μL of the purified supernatant into an autosampler vial. If necessary, filter the extract through a 0.22 μm syringe filter before transfer.
- The sample is now ready for analysis by UHPLC-MS/MS or another suitable analytical technique.

Visualization of the QuEChERS Workflow

QuEChERS Protocol for Patulin Extraction



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Caption: Workflow for **patulin** extraction using the QuEChERS method.

Conclusion

The QuEChERS method provides a rapid, simple, and effective approach for the extraction and cleanup of **patulin** from complex food matrices such as apple-based baby food. The use of graphitized carbon black in the dSPE step is particularly effective in removing interfering compounds, leading to cleaner extracts and more reliable analytical results. This protocol, coupled with sensitive analytical techniques like UHPLC-MS/MS, enables the accurate quantification of **patulin** at levels relevant to regulatory limits, ensuring food safety and quality.

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